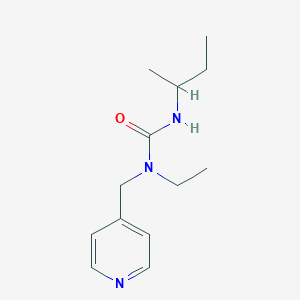![molecular formula C17H17ClN2O4S B4724032 N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B4724032.png)
N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide
Descripción general
Descripción
N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide, also known as CORM-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CORM-3 is a carbon monoxide-releasing molecule that has been studied extensively for its potential therapeutic applications in treating various diseases.
Mecanismo De Acción
N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide releases carbon monoxide, which acts as a signaling molecule in the body. Carbon monoxide has been shown to have various physiological effects, including vasodilation, anti-inflammatory, and anti-oxidant properties. N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide's mechanism of action involves the release of carbon monoxide, which activates various signaling pathways in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have vasodilatory effects, leading to its potential use in treating cardiovascular diseases. N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been studied extensively for its potential use in treating various diseases, including cancer, cardiovascular diseases, and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its high yield in synthesis, its availability, and its potential therapeutic applications in treating various diseases. However, N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has some limitations, including its potential toxicity to cells and its instability in vivo.
Direcciones Futuras
There are several future directions for the study of N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide. One potential area of research is the development of new and improved carbon monoxide-releasing molecules that are more stable and less toxic to cells. Another potential area of research is the study of N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide's potential use in treating other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to understand the mechanisms of action of N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide and its potential use in combination with other therapeutic agents.
Aplicaciones Científicas De Investigación
N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in treating various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has also been studied for its potential use in treating cardiovascular diseases, such as hypertension and heart failure.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-22-13-8-10(9-14(23-2)15(13)24-3)16(21)20-17(25)19-12-6-4-11(18)5-7-12/h4-9H,1-3H3,(H2,19,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNKWLGEUVMZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1-adamantylmethyl)-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4723951.png)
![1-(4-bromophenyl)-2-[(5-{[(4-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4723956.png)

![4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4723972.png)

![2-[(4-hydroxyphenyl)(methyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4723988.png)
![N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4723995.png)

![N,N'-[methylenebis(2-chloro-4,1-phenylene)]di(1-naphthamide)](/img/structure/B4724025.png)
![N~1~-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4724029.png)
![N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4724041.png)
![3-{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4724046.png)
![1-[(4-bromo-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4724048.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4724054.png)